molecular formula C12H19F3N2O3 B2358746 Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate CAS No. 153198-06-2

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

Cat. No. B2358746
CAS RN: 153198-06-2
M. Wt: 296.29
InChI Key: ZEUFBULRXXJOQX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H19F3N2O3 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is 1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-8(5-7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a white to yellow solid . It has a molecular weight of 296.29 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate serves as a precursor for synthesizing enantiopure derivatives, notably 4-hydroxypipecolate and 4-hydroxylysine, from a common 4,6-dioxopiperidinecarboxylate precursor. This process involves the reduction of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates to produce cis-4-hydroxy delta-lactams, demonstrating its utility in the synthesis of cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative (Marin et al., 2004).

X-ray Studies and Reduction to Hydroxylated Delta-Lactam

Another application includes the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate through X-ray analysis. This compound, when reduced, predominantly leads to the beta-hydroxylated delta-lactam tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, highlighting its role in understanding molecular structures and reactions (Didierjean et al., 2004).

Intermediate for Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is highlighted as an important intermediate in the synthesis of biologically active compounds such as crizotinib. This underscores its importance in pharmaceutical research and development (Kong et al., 2016).

Synthesis of Small Molecule Anticancer Drugs

The compound also plays a role as a key intermediate in the synthesis of small molecule anticancer drugs. A specific synthesis method from piperidin-4-ylmethanol to tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been established, highlighting its significance in the development of new therapeutic agents (Zhang et al., 2018).

Safety and Hazards

The safety information for Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-8(5-7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUFBULRXXJOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl 4-aminopiperidine-1-carboxylate (48.7 g, 0.243 mol) and DIPEA (130 mL, 0.749 mol) in DCM (250 mL) was added ethyl trifluoroacetate (35.6 mL, 0.300 mol) dropwise while stirring. After 20 hours, the solution was washed with citric acid solution (200 mL×3, 10% w/v aq) and sodium bicarbonate solution (200 mL×3, cone aq), dried (MgSO4), and filtered through silica (24 g). The silica was washed with DCM and the combined eluant was partially concentrated (100 mL), and used directly in the next step.
Quantity
48.7 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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